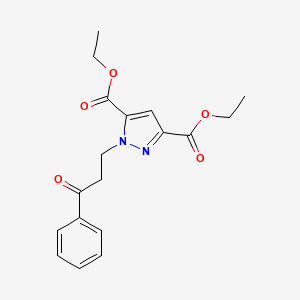

diethyl 1-(3-oxo-3-phenylpropyl)-1H-pyrazole-3,5-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “diethyl” prefix suggests the presence of two ethyl groups, and “3-oxo-3-phenylpropyl” indicates a phenylpropyl group with a ketone functional group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, 1-O-(3-oxo-3-phenylpropyl)-d-glucopyranoses reacted at room temperature to give a mixture of isomers .Molecular Structure Analysis

The molecular structure of the compound would likely be complex due to the presence of multiple functional groups. A similar compound, 1-(3-Oxo-3-phenylpropyl)piperidinium, has a molecular formula of C14H20NO .Applications De Recherche Scientifique

Receptor Interaction Studies

The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate demonstrates amphiphilic character, allowing it to form stable complexes with various compounds such as amphetamines and dopamine. This interaction has been elucidated through crystal structure analysis, revealing a double helical supramolecular structure upon complexation with amphetamines, which could have implications for understanding receptor-ligand interactions in a biological context (Reviriego et al., 2006).

Spectroscopic and Theoretical Studies

Diethyl 1H-pyrazole-3,5-dicarboxylate has been extensively studied using spectroscopic methods and density functional theory (DFT) calculations to understand its structural properties and vibrational frequencies. This research provides insights into the electronic and geometric configurations of the molecule, contributing to the field of molecular design and computational chemistry (Sri et al., 2012).

Green Chemistry Synthesis

An environmentally friendly, solvent-free synthesis method for producing diethyl 1H-pyrazole-3,5-dicarboxylate derivatives has been developed. This method emphasizes the principles of green chemistry, including the use of hypervalent iodine (III) reagents for oxidative aromatization under mild conditions, offering an efficient approach to synthesizing these compounds with high yields (Kumar et al., 2014).

Applications in Heterocyclic Synthesis

Diethyl 1H-pyrazole-3,5-dicarboxylate serves as a precursor for the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. The transformations of this compound have led to the development of new molecules with potential applications in drug discovery and materials science (Zupančič et al., 2008).

Anticancer Research

Research has explored the use of diethyl 1H-pyrazole-3,5-dicarboxylate derivatives in the development of anticancer agents. Studies have demonstrated the synthesis of quadracyclic regioisomers from this compound, which exhibited significant in vitro antiproliferative activity, outperforming established anticancer drugs in some cases (Jose, 2017).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with the human dopamine receptor d2 .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as binding to the active site, inducing conformational changes, or modulating the activity of the target .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, such as the dopamine signaling pathway .

Pharmacokinetics

The compound’s predicted properties include a melting point of 116-118 °c, a boiling point of 5405±500 °C (Predicted), and a density of 1168±006 g/cm3 (Predicted) .

Result of Action

Similar compounds have been found to have various effects, such as modulating receptor activity .

Action Environment

It’s worth noting that environmental factors such as ph, temperature, and the presence of other compounds can significantly influence the action of similar compounds .

Propriétés

IUPAC Name |

diethyl 1-(3-oxo-3-phenylpropyl)pyrazole-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-3-24-17(22)14-12-15(18(23)25-4-2)20(19-14)11-10-16(21)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTARNVVQACBGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CCC(=O)C2=CC=CC=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2370193.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2370197.png)

![(4-chlorophenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2370199.png)

![8-(2-Chlorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370201.png)

![3-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2370203.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2370204.png)

![N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine](/img/structure/B2370209.png)

![methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2370212.png)